Cas no 22199-74-2 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-trans)-,compd. with 2-aminoethanol (1:1) (9CI))
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-trans)-,compd. with 2-aminoethanol (1:1) (9CI) structure](https://it.kuujia.com/scimg/cas/22199-74-2x500.png)
22199-74-2 structure
Nome del prodotto:5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-trans)-,compd. with 2-aminoethanol (1:1) (9CI)
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-trans)-,compd. with 2-aminoethanol (1:1) (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-trans)-,compd. with 2-aminoethanol (1:1) (9CI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-trans)-,co
- IW6KLJ5ANA
- 22199-74-2
- Cephalothin ethanolamine
- 7-(2-Thienylacetamido)cephalosporanic acid ethanolamine salt
- UNII-IW6KLJ5ANA
-
- Inchi: InChI=1S/C16H16N2O6S2.C2H7NO/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;3-1-2-4/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);4H,1-3H2
- Chiave InChI: DZGMMKAGEYLTBD-UHFFFAOYSA-N
- Sorrisi: NCCO.CC(OCC1CSC2C(C(=O)N2C=1C(=O)O)NC(CC1=CC=CS1)=O)=O
Proprietà calcolate
- Massa esatta: 457.09789
- Massa monoisotopica: 457.098
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 690
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 213A^2
Proprietà sperimentali
- Punto di ebollizione: 757.2°Cat760mmHg
- Punto di infiammabilità: 411.8°C
- PSA: 159.26
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-trans)-,compd. with 2-aminoethanol (1:1) (9CI) Letteratura correlata
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
22199-74-2 (5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-trans)-,compd. with 2-aminoethanol (1:1) (9CI)) Prodotti correlati
- 153-61-7(Cephalothin)
- 1072946-35-0(4-Boronophthalic acid)
- 2096332-66-8(2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid)
- 1534771-70-4(7-Bromo-5-methoxy-1H-benzotriazole)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1804099-75-9(Ethyl 3-(3-bromo-2-oxopropyl)-5-chlorobenzoate)
- 1227068-70-3(1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone)
- 477545-48-5(N-3,3'-dimethoxy-4'-(3-phenylpropanamido)-1,1'-biphenyl-4-yl-3-phenylpropanamide)
- 1311278-08-6(1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea)
- 65985-75-3(3-[(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl]propanoic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
